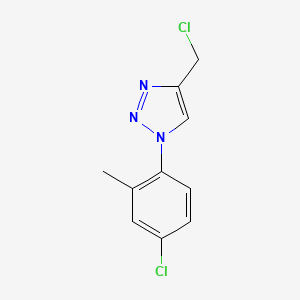
1-(4-chloro-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
説明
The compound “1-(4-chloro-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 4-Chloro-3-methylphenol, a compound with a somewhat similar structure, has a boiling point of 235°C and a melting point of 63-65°C .科学的研究の応用
Triazole Derivatives in Drug Discovery and Therapeutic Applications
Triazole derivatives have been recognized for their significant biological activities, leading to their application in drug discovery and development. The structural versatility of triazoles allows for the synthesis of compounds with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013). Recent efforts have focused on developing novel triazoles with therapeutic potential against various diseases, highlighting the importance of efficient and green chemistry approaches in their synthesis.
Advances in Synthetic Methodologies
Significant advancements have been made in the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, a key scaffold in organic and medicinal chemistry. The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the "click" reaction, has been central to these developments, offering a regioselective approach to constructing triazole rings with diverse biological activities (Kaushik et al., 2019). This methodology supports the synthesis of compounds with potential applications in pharmaceuticals, bioconjugation, and materials science.
Physico-Chemical Properties and Applications
The physico-chemical properties of triazole derivatives, such as 1,2,4-triazoles, have been extensively studied, revealing their utility in various industrial and scientific domains. These compounds have found applications in optical materials, corrosion inhibitors, and as additives for fuels and lubricants, showcasing their versatility beyond pharmaceutical applications (Parchenko, 2019).
Eco-Friendly Synthesis Approaches
The development of eco-friendly synthetic procedures for triazoles has been a focus of recent research. Innovations in this area include the use of water and other green solvents, microwave irradiation, and the utilization of recyclable catalysts, contributing to the sustainable production of these important heterocycles (de Souza et al., 2019).
Corrosion Inhibition
1,2,3-Triazole derivatives have demonstrated effectiveness as corrosion inhibitors for various metals and alloys in aggressive environments. This application underscores the chemical stability and functional versatility of triazole rings, which can be tailored to provide protection against corrosion, thereby extending the life of metal components in industrial systems (Hrimla et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(chloromethyl)-1-(4-chloro-2-methylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-7-4-8(12)2-3-10(7)15-6-9(5-11)13-14-15/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXAIEIACPOQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467330.png)
![{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467331.png)
![N-ethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467333.png)
![1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467337.png)
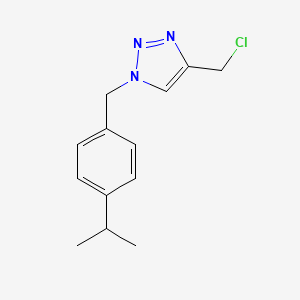
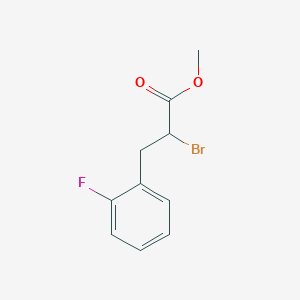
![1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467342.png)
![{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467343.png)

![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467346.png)
![1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467347.png)
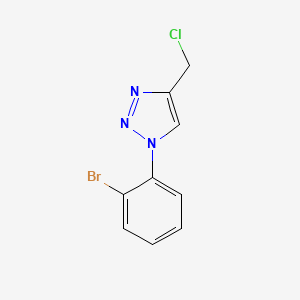
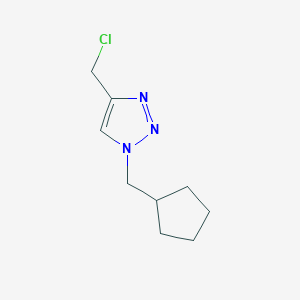
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1467352.png)